Pyridinium,1-[(4-dodecylphenyl)methyl]-, chloride (1:1) Pyridinium,1-[(4-dodecylphenyl)methyl]-, chloride (1:1)
Brand Name: Vulcanchem
CAS No.: 2667-22-3
VCID: VC1592226
InChI: InChI=1S/C24H36N.ClH/c1-2-3-4-5-6-7-8-9-10-12-15-23-16-18-24(19-17-23)22-25-20-13-11-14-21-25;/h11,13-14,16-21H,2-10,12,15,22H2,1H3;1H/q+1;/p-1
SMILES: CCCCCCCCCCCCC1=CC=C(C=C1)C[N+]2=CC=CC=C2.[Cl-]
Molecular Formula: C24H36ClN
Molecular Weight: 374 g/mol

Pyridinium,1-[(4-dodecylphenyl)methyl]-, chloride (1:1)

CAS No.: 2667-22-3

Cat. No.: VC1592226

Molecular Formula: C24H36ClN

Molecular Weight: 374 g/mol

* For research use only. Not for human or veterinary use.

Pyridinium,1-[(4-dodecylphenyl)methyl]-, chloride (1:1) - 2667-22-3

Specification

CAS No. 2667-22-3
Molecular Formula C24H36ClN
Molecular Weight 374 g/mol
IUPAC Name 1-[(4-dodecylphenyl)methyl]pyridin-1-ium;chloride
Standard InChI InChI=1S/C24H36N.ClH/c1-2-3-4-5-6-7-8-9-10-12-15-23-16-18-24(19-17-23)22-25-20-13-11-14-21-25;/h11,13-14,16-21H,2-10,12,15,22H2,1H3;1H/q+1;/p-1
Standard InChI Key AHJNVWAYLQALCC-UHFFFAOYSA-M
SMILES CCCCCCCCCCCCC1=CC=C(C=C1)C[N+]2=CC=CC=C2.[Cl-]
Canonical SMILES CCCCCCCCCCCCC1=CC=C(C=C1)C[N+]2=CC=CC=C2.[Cl-]

Introduction

Chemical Identity and Basic Properties

Pyridinium,1-[(4-dodecylphenyl)methyl]-, chloride (1:1) is a quaternary ammonium salt characterized by a pyridinium ring substituted with a dodecylbenzyl group. It functions primarily as a cationic surfactant with distinctive physicochemical properties.

Identification Data

The compound is identified by the following data:

ParameterValue
CAS Number2667-22-3
Molecular FormulaC24H36ClN
Molecular Weight374.0 g/mol
IUPAC Name1-[(4-dodecylphenyl)methyl]pyridin-1-ium;chloride
InChIInChI=1S/C24H36N.ClH/c1-2-3-4-5-6-7-8-9-10-12-15-23-16-18-24(19-17-23)22-25-20-13-11-14-21-25;/h11,13-14,16-21H,2-10,12,15,22H2,1H3;1H/q+1;/p-1
SMILESCCCCCCCCCCCCC1=CC=C(C=C1)C[N+]2=CC=CC=C2.[Cl-]

Alternative Names

The compound is known by several synonyms in scientific literature and commercial contexts:

  • Kvaterol

  • Dodecylpyridinium benzyl chloride

  • Quaterol

  • Katanin A

  • Katapin

  • Katapin A

  • Katapin C12

  • 1-(p-Dodecylbenzyl)pyridinium chloride

Chemical Structure and Physical Properties

Structural Features

The compound features a pyridinium cation with a 4-dodecylphenylmethyl substituent attached to the nitrogen atom, paired with a chloride counterion. This structure combines several key components:

  • A pyridinium ring (positively charged)

  • A dodecyl chain attached to a phenyl ring

  • A methylene bridge connecting the phenyl ring to the pyridinium nitrogen

  • A chloride counterion

Physical Properties

The physical properties of this compound significantly influence its applications:

  • Physical state: White, hygroscopic crystalline solid

  • Solubility: Soluble in water and various organic solvents

  • Amphiphilic characteristics: Contains both hydrophilic (pyridinium head) and hydrophobic (dodecylphenyl tail) regions

  • Surface activity: Reduces surface tension at interfaces

Synthesis Methods

Laboratory Synthesis

The most common preparation method involves quaternization of pyridine with p-dodecylbenzyl chloride in an organic solvent:

  • Reactants: Pyridine and p-dodecylbenzyl chloride

  • Conditions: Reflux in acetonitrile or ethanol

  • Reaction: C5H5N + C12H25C6H4CH2Cl → C24H36ClN

  • Purification: Washing with anhydrous ether, followed by filtration and vacuum drying

Industrial Production

Industrial-scale production employs optimized processes to ensure high yield and purity:

  • Use of continuous flow reactors

  • Automated systems for quality control

  • Carefully controlled reaction conditions to prevent side reactions

  • Optimized purification processes

Alternative Synthesis Approach

Drawing from synthesis methods for similar compounds, an alternative approach involves:

  • Liquifying the alkyl chloride in a cold trap using a dry ice-acetone bath

  • Adding it to a pre-cooled container with 10% stoichiometric excess chilled pyridine

  • Allowing the reaction to proceed in a sealed pressure vessel

  • Washing the resulting crystals with anhydrous ether, followed by suction filtration and drying in a vacuum oven

Chemical Reactions

Types of Reactions

Pyridinium,1-[(4-dodecylphenyl)methyl]-, chloride (1:1) participates in various chemical reactions:

  • Nucleophilic Substitution: The chloride ion can be replaced by other anions

  • Oxidation and Reduction: The compound can undergo redox reactions, particularly at the benzyl group

  • Hydrolysis: In aqueous solutions, especially under acidic or basic conditions

Common Reagents and Reaction Conditions

Reaction TypeReagentsConditionsMajor Products
SubstitutionSodium hydroxide, Potassium iodideRoom temperature, aqueous solutionPyridinium salts with different anions
OxidationPotassium permanganateMild conditions, aqueous solutionOxidized derivatives of the benzyl group
HydrolysisAcid or baseAqueous solution, elevated temperaturePyridine and dodecylbenzyl alcohol

Mechanism of Action

Interaction with Biological Membranes

The primary mechanism of action involves disruption of lipid bilayers in cell membranes:

  • The positively charged pyridinium head group interacts with negatively charged components of cell membranes

  • The hydrophobic dodecylphenyl tail inserts into the lipid bilayer

  • This interaction disrupts membrane integrity, leading to increased permeability

  • Ultimately, cell lysis may occur, particularly in microbial cells

Antimicrobial Effects

The compound exhibits antimicrobial activity through:

  • Disruption of bacterial cell walls and membranes

  • Denaturation of proteins

  • Inactivation of essential enzymes

  • Disruption of cellular metabolism

Biological Activity

Antimicrobial Properties

Pyridinium,1-[(4-dodecylphenyl)methyl]-, chloride (1:1) demonstrates significant antimicrobial activity:

  • Antibacterial: Effective against both Gram-positive and Gram-negative bacteria

  • Antifungal: Shows activity against various fungal species, including Candida

  • Mechanism: The disruption of microbial membranes due to its cationic and amphiphilic nature

Applications

Industrial Applications

The compound finds use in various industrial contexts:

  • Surfactants: Used in detergents and cleaning products

  • Fabric Softeners: Provides antistatic properties to textiles

  • Phase Transfer Catalysts: Facilitates reactions between immiscible phases

  • Emulsifiers: Stabilizes mixtures of immiscible liquids

Scientific Research Applications

In research settings, the compound serves multiple purposes:

  • Membrane Studies: Model compound for investigating membrane disruption

  • Antimicrobial Research: Development of new antimicrobial agents

  • Synthesis: Precursor for other quaternary ammonium compounds

Pharmaceutical and Medical Applications

The compound shows potential in medical applications:

  • Disinfectants: Component in surface and instrument disinfectants

  • Antiseptics: Used in topical formulations

  • Oral Care: Incorporated into mouthwash formulations for its antimicrobial properties

Comparison with Similar Compounds

Structural Analogues

Several quaternary ammonium compounds share similar structures and properties:

CompoundStructural DifferenceDistinctive Properties
Cetylpyridinium ChlorideStraight alkyl chain instead of dodecylphenyl groupWidely used in oral care products
Benzalkonium ChlorideDifferent heterocyclic ring structureBroader antimicrobial spectrum
Dodecyltrimethylammonium ChlorideTrimethylammonium head groupDifferent surfactant properties
4-dodecyl-1-methylpyridinium chlorideDodecyl group directly on pyridinium ringDifferent hydrophobic interactions

Functional Comparison

When compared to similar compounds, Pyridinium,1-[(4-dodecylphenyl)methyl]-, chloride (1:1) shows unique properties:

  • Enhanced surfactant activity due to its specific structure

  • Distinct antimicrobial efficacy profile

  • Specific membrane-disrupting capabilities

  • Different solubility and stability characteristics

Research Studies and Findings

Antimicrobial Efficacy

Studies have investigated the antimicrobial properties of Pyridinium,1-[(4-dodecylphenyl)methyl]-, chloride (1:1) and similar quaternary ammonium compounds:

  • Research has shown that these compounds with longer alkyl chains exhibit superior bactericidal activity

  • Effective concentration ranges from 0.01% to 0.1%

  • Can reduce bacterial load by more than 99% within one hour of exposure

Structure-Activity Relationship

Research into quaternary pyridinium compounds has established correlations between structure and biological activity:

  • The length of the alkyl chain significantly affects antimicrobial efficacy

  • The positioning of the alkyl chain on the pyridinium ring influences surfactant properties

  • The nature of the counter-ion affects solubility and bioavailability

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